molecular formula C18H16ClFN2OS B2806247 1-(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-fluorophenyl)ethanone CAS No. 851804-11-0

1-(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-fluorophenyl)ethanone

Cat. No. B2806247
CAS RN: 851804-11-0
M. Wt: 362.85
InChI Key: XZCUHBLALUQBDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-fluorophenyl)ethanone is a useful research compound. Its molecular formula is C18H16ClFN2OS and its molecular weight is 362.85. The purity is usually 95%.
BenchChem offers high-quality 1-(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-fluorophenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-fluorophenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Evaluation

Research focused on the synthesis of novel compounds related to the given chemical structure, testing their anticonvulsant activity. The study synthesized a series of compounds to evaluate against seizure models. Compounds with specific substituents demonstrated selectivity and significant activity, suggesting potential therapeutic applications in epilepsy management (Çalış, Septioğlu, & Aytemir, 2011).

Antimycotic Activity

Another study synthesized derivatives with structural similarities to explore their antimycotic (antifungal) potential. The development of these compounds and their testing against fungal infections aimed to identify new therapeutic agents (Raga et al., 1992).

Antibacterial and Antifungal Studies

Further research synthesized imidazole derivatives to investigate their antibacterial and antifungal activities. This study aimed at developing new antimicrobial agents by exploring the structural activity relationships of these compounds (Patel et al., 2011).

Anti-inflammatory and Analgesic Properties

Compounds with the given structure have also been evaluated for their anti-inflammatory and analgesic effects. One study found certain analogues to be more potent than established drugs like phenylbutazone and indomethacin, highlighting their potential as new antiarthritic medications (Sharpe et al., 1985).

Molecular Docking and Structural Analysis

Molecular docking and structural analysis of compounds bearing similarity to the query chemical have indicated potential inhibitory activity against target proteins, suggesting their utility in designing anti-neoplastic agents. This approach helps in understanding the interaction mechanisms at the molecular level, guiding the development of drugs with improved efficacy (Mary et al., 2015).

properties

IUPAC Name

1-[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2OS/c19-16-4-2-1-3-14(16)12-24-18-21-9-10-22(18)17(23)11-13-5-7-15(20)8-6-13/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCUHBLALUQBDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=CC=C2Cl)C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-fluorophenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.